REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]=[C:10]=[O:11])=[CH:5][CH:4]=1.[NH2:12]/[C:13](/[C:20]([F:23])([F:22])[F:21])=[CH:14]\[C:15](OCC)=[O:16].C(=O)([O-])[O-].[K+].[K+].Cl>CN(C)C=O>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([N:9]2[C:15](=[O:16])[CH:14]=[C:13]([C:20]([F:23])([F:22])[F:21])[NH:12][C:10]2=[O:11])=[CH:7][CH:8]=1 |f:2.3.4|
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Name
|
|
Quantity
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6 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)N=C=O
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Name
|
|
Quantity
|
5.16 g
|
Type
|
reactant
|
Smiles
|
N\C(=C/C(=O)OCC)\C(F)(F)F
|
Name
|
|
Quantity
|
4.45 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
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The resulting mixture was stirred for ten minutes
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Type
|
EXTRACTION
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Details
|
extracted with three 50 mL portions of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined ethyl acetate extracts were dried with magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
to yield a black solid
|
Type
|
CUSTOM
|
Details
|
This black solid was purified by flash chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)N1C(NC(=CC1=O)C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.51 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |